(2R)-2-(3-Cyclopropylphenyl)propan-1-amine
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Overview
Description
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Cyclopropylphenyl)propan-1-amine typically involves the following steps:
Cyclopropylation of Benzene Derivative: The initial step involves the cyclopropylation of a benzene derivative to introduce the cyclopropyl group onto the phenyl ring. This can be achieved using cyclopropyl bromide in the presence of a strong base such as sodium hydride.
Formation of Propan-1-amine Moiety: The next step involves the introduction of the propan-1-amine group. This can be done through a reductive amination reaction, where the cyclopropylphenyl ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of (2R)-2-(3-Cyclopropylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropyl group and the amine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Phenylpropan-1-amine: Lacks the cyclopropyl group, resulting in different pharmacological properties.
(2R)-2-(4-Cyclopropylphenyl)propan-1-amine: The cyclopropyl group is positioned differently on the phenyl ring, leading to variations in activity and selectivity.
(2R)-2-(3-Cyclopropylphenyl)butan-1-amine: Contains an additional carbon in the alkyl chain, which can affect its binding affinity and metabolic stability.
Uniqueness
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine is unique due to the specific positioning of the cyclopropyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a valuable research tool and therapeutic agent.
Properties
IUPAC Name |
(2R)-2-(3-cyclopropylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10H,5-6,8,13H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEVARGHFWLQJJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC(=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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